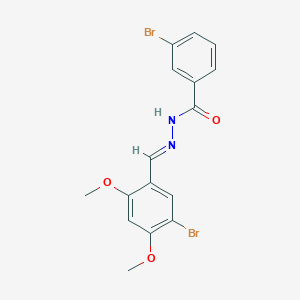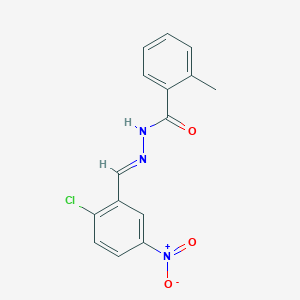![molecular formula C20H14F3NO2 B325726 N-[4-(trifluoromethoxy)phenyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B325726.png)
N-[4-(trifluoromethoxy)phenyl][1,1'-biphenyl]-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(trifluoromethoxy)phenyl][1,1'-biphenyl]-4-carboxamide is a compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a biphenylcarboxamide structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(trifluoromethoxy)phenyl][1,1'-biphenyl]-4-carboxamide typically involves the reaction of 4-(trifluoromethoxy)aniline with biphenyl-4-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yields and purity of the product .
Industrial Production Methods
For industrial-scale production, the process can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of safer reagents and solvents, as well as recycling of by-products, can further enhance the efficiency and sustainability of the production process .
化学反应分析
Types of Reactions
N-[4-(trifluoromethoxy)phenyl][1,1'-biphenyl]-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-[4-(trifluoromethoxy)phenyl][1,1'-biphenyl]-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or proteins.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory conditions.
Industry: Utilized in the development of new materials with unique properties
作用机制
The mechanism of action of N-[4-(trifluoromethoxy)phenyl][1,1'-biphenyl]-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its targets. Once inside the cell, it can inhibit or activate specific pathways, leading to the desired biological effect .
相似化合物的比较
Similar Compounds
Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone (FCCP): An ionophore that disrupts ATP synthesis by transporting hydrogen ions through the mitochondrial membrane.
N-[4-(trifluoromethoxy)phenyl]carbonohydrazonoyl dicyanide: Used in studying biological processes related to aging.
Uniqueness
N-[4-(trifluoromethoxy)phenyl][1,1'-biphenyl]-4-carboxamide stands out due to its unique combination of a trifluoromethoxy group and a biphenylcarboxamide structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
属性
分子式 |
C20H14F3NO2 |
|---|---|
分子量 |
357.3 g/mol |
IUPAC 名称 |
4-phenyl-N-[4-(trifluoromethoxy)phenyl]benzamide |
InChI |
InChI=1S/C20H14F3NO2/c21-20(22,23)26-18-12-10-17(11-13-18)24-19(25)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H,(H,24,25) |
InChI 键 |
XFLDPQRGEATPRF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


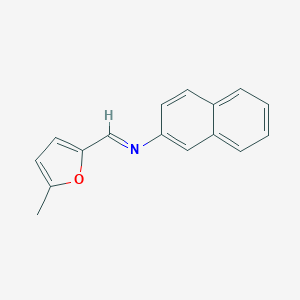
![2-[(E)-[1-(3-NITROPHENYL)ETHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B325644.png)
![N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]-3-hydroxy-2-naphthohydrazide](/img/structure/B325647.png)
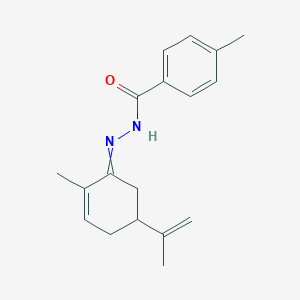
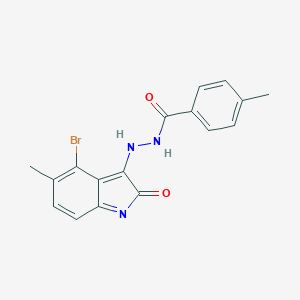
![4-methyl-N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]benzohydrazide](/img/structure/B325650.png)
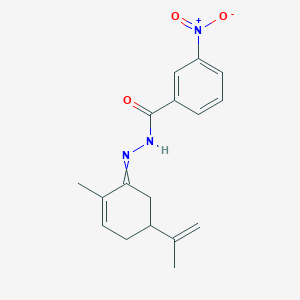
![N'-[3-(benzyloxy)benzylidene]-3-hydroxy-2-naphthohydrazide](/img/structure/B325656.png)
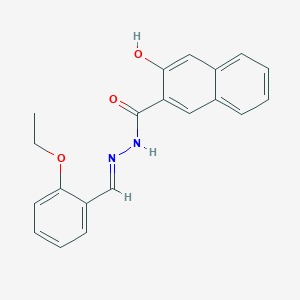
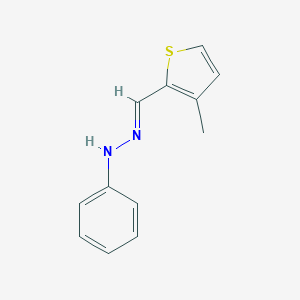
![1-(2-Nitrophenyl)-2-[(5-nitro-2-thienyl)methylene]hydrazine](/img/structure/B325664.png)
![4-[[2-(2-nitrophenyl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B325665.png)
